Methyl 5-diethoxyphosphorylpentanoate
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Overview
Description
Methyl 5-diethoxyphosphorylpentanoate is an organic compound with the molecular formula C10H21O5P. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a diethoxyphosphoryl group attached to a pentanoate backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-diethoxyphosphorylpentanoate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl phosphite with a suitable alkyl halide, followed by esterification with methanol. The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The industrial production methods may also include purification steps such as distillation or recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-diethoxyphosphorylpentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the diethoxyphosphoryl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Methyl 5-diethoxyphosphorylpentanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds or as a therapeutic agent itself.
Mechanism of Action
The mechanism of action of methyl 5-diethoxyphosphorylpentanoate involves its interaction with specific molecular targets and pathways. The diethoxyphosphoryl group can participate in various biochemical reactions, influencing enzyme activity or binding to specific receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Known for its use as a green solvent in various chemical processes.
Dimethyl[4-(methoxycarbonyl)butyl]phosphonate: Another phosphonate ester with similar structural features.
Uniqueness
Methyl 5-diethoxyphosphorylpentanoate stands out due to its unique combination of a diethoxyphosphoryl group and a pentanoate backbone. This structure imparts specific chemical properties and reactivity, making it suitable for a wide range of applications in different fields .
Properties
Molecular Formula |
C10H21O5P |
---|---|
Molecular Weight |
252.24 g/mol |
IUPAC Name |
methyl 5-diethoxyphosphorylpentanoate |
InChI |
InChI=1S/C10H21O5P/c1-4-14-16(12,15-5-2)9-7-6-8-10(11)13-3/h4-9H2,1-3H3 |
InChI Key |
KIKKAUMBOREVED-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCCCC(=O)OC)OCC |
Origin of Product |
United States |
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